molecular formula C19H19N5O2 B2514168 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1797712-66-3

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2514168
CAS No.: 1797712-66-3
M. Wt: 349.394
InChI Key: MLUPKDZVAGWELK-UHFFFAOYSA-N
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Description

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is an intriguing molecule due to its diverse structural components. It incorporates elements from multiple heterocyclic classes and displays unique chemical and biological properties, making it a subject of intense research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves several key steps:

  • Preparation of the pyrido[4,3-d]pyrimidine core: : This can be achieved through condensation reactions involving suitable precursors like aminopyridines and formamidine derivatives.

  • Formation of the pyrazole moiety: : The methanone attachment can be synthesized via cyclization reactions of suitable hydrazines with diketones.

  • Coupling of the fragments: : The final step involves coupling the 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl moiety with the dihydropyrido[4,3-d]pyrimidin-6(5H)-yl core through a condensation reaction, often facilitated by catalytic agents like palladium on carbon.

Industrial Production Methods

In an industrial setting, this compound may be synthesized through automated reactors employing optimized temperature and pressure conditions. This ensures higher yield and purity while reducing production costs. Solvent choices and the incorporation of green chemistry principles are vital to making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the methoxyphenyl and pyrazole moieties.

  • Reduction: : Selective reduction can be applied to the dihydropyrido[4,3-d]pyrimidine ring, depending on the reaction conditions.

  • Substitution: : The methoxy group on the phenyl ring allows for nucleophilic aromatic substitution reactions, providing a pathway for further functionalization.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Hydrogenation with palladium catalysts or reduction with lithium aluminum hydride.

  • Substitution: : Nucleophiles such as sodium methoxide or amines under mild conditions.

Major Products

The reactions yield various derivatives, expanding the compound's utility in different scientific applications. For instance, oxidation products could have altered electronic properties, whereas substitution reactions enable the attachment of diverse functional groups.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : This compound serves as a building block for synthesizing more complex molecules.

  • Catalysis: : Modified versions may act as ligands in catalytic cycles.

Biology

  • Enzyme Inhibition: : The structure suggests potential inhibitory activity against certain enzymes, making it a candidate for drug development.

Medicine

    Industry

    • Material Science:

    Comparison with Similar Compounds

    Similar Compounds

    • (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrido[4,3-d]pyrimidin-7-yl)methanone

    • 2-(3-methoxyphenyl)-3-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl

    Highlighting Uniqueness

    While similar compounds share core structures, the specific substitutions and functional groups in (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone impart unique chemical reactivity and biological activity. This makes it particularly valuable in fields where precise interactions at the molecular level are crucial, such as drug design and material science.

    Hope that satisfies your curiosity!

    Properties

    IUPAC Name

    7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H19N5O2/c1-23-18(9-17(22-23)13-4-3-5-15(8-13)26-2)19(25)24-7-6-16-14(11-24)10-20-12-21-16/h3-5,8-10,12H,6-7,11H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MLUPKDZVAGWELK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=NC=NC=C4C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H19N5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    349.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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